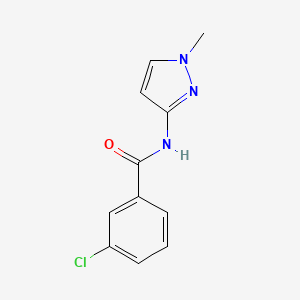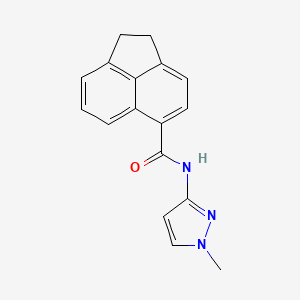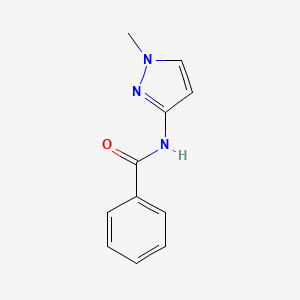
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
作用机制
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
Biochemical and Physiological Effects:
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its versatility. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide can be easily synthesized and can be modified to produce derivatives with different properties. However, one limitation of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of research that is currently being explored is the use of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide as a potential treatment for inflammatory bowel disease (IBD). Other potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide include its use in the treatment of other types of cancer, as well as its potential applications in the field of regenerative medicine.
In conclusion, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has shown great promise in various fields of research. Its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases make it an attractive candidate for further study. With continued research, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide may one day become an important tool in the fight against these and other diseases.
合成方法
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The most commonly used method for synthesizing 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 2-methoxybenzoic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
科学研究应用
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is in the field of cancer treatment. Studies have shown that 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-5-3-4-6-10(9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRIGIDLMJSIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)




![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)